REACTION_CXSMILES
|
CS(O[CH2:6][CH:7]([CH3:11])[CH2:8][CH2:9][CH3:10])(=O)=O.C(O)C.[SH:15][C:16]1[S:17][C:18]([NH2:21])=[N:19][N:20]=1.[OH-].[Na+]>C(OCC)(=O)C>[CH3:11][CH:7]([CH2:8][CH2:9][CH3:10])[CH2:6][S:15][C:16]1[S:17][C:18]([NH2:21])=[N:19][N:20]=1 |f:3.4|
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Name
|
2-methylpentyl methanesulphonate
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC(CCC)C
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
66.5 g
|
Type
|
reactant
|
Smiles
|
SC=1SC(=NN1)N
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux over night
|
Type
|
TEMPERATURE
|
Details
|
As the mixture warmed the cream suspension
|
Type
|
DISSOLUTION
|
Details
|
gradually dissolved
|
Type
|
TEMPERATURE
|
Details
|
Just before refluxing
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the residue was washed well with ethanol
|
Type
|
CONCENTRATION
|
Details
|
The resulting filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid
|
Type
|
WASH
|
Details
|
washed with 1) water (800 mL) and 2) brine (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
An off-white solid was obtained
|
Type
|
CUSTOM
|
Details
|
that was recrystallised
|
Type
|
WASH
|
Details
|
The filtered material was washed well with acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried (Vac/40° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CSC=1SC(=NN1)N)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |